molecular formula C15H21NO2 B12668490 Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate CAS No. 79569-92-9

Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate

Cat. No.: B12668490
CAS No.: 79569-92-9
M. Wt: 247.33 g/mol
InChI Key: CRJHOSYAIWNIDS-DHZHZOJOSA-N
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Description

Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a cyano group, an ethyl ester, and a bicycloheptane ring system. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Michael addition mechanism, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include ethyl cyanoacetate, bases like sodium ethoxide, and solvents such as ethanol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyano group, an ethyl ester, and a rigid bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

79569-92-9

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoate

InChI

InChI=1S/C15H21NO2/c1-4-18-14(17)11(9-16)8-13-10-5-6-12(7-10)15(13,2)3/h8,10,12-13H,4-7H2,1-3H3/b11-8+

InChI Key

CRJHOSYAIWNIDS-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1C2CCC(C2)C1(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1C2CCC(C2)C1(C)C)C#N

Origin of Product

United States

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